Product packaging for 2-Bromo-3-(trifluoromethoxy)phenol(Cat. No.:CAS No. 1392059-76-5)

2-Bromo-3-(trifluoromethoxy)phenol

Cat. No.: B1373192
CAS No.: 1392059-76-5
M. Wt: 257 g/mol
InChI Key: RHZXRLFTBQPFQO-UHFFFAOYSA-N
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Description

Significance of Halogenated and Trifluoromethoxy-Substituted Phenols in Contemporary Chemical Research

Halogenated and trifluoromethoxy-substituted phenols are crucial building blocks in contemporary chemical research, particularly in the realms of pharmaceutical and agrochemical development. The incorporation of halogen atoms and the trifluoromethoxy group onto a phenol (B47542) scaffold can profoundly alter the parent molecule's physicochemical and biological properties.

The trifluoromethoxy (–OCF₃) group, in particular, is increasingly recognized for its unique electronic properties and its ability to enhance metabolic stability and lipophilicity in bioactive molecules. mdpi.comacs.org This substituent is a strong electron-withdrawing group, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. mdpi.com The metabolic stability it confers is a significant advantage in drug design, as it can increase the half-life of a drug in the body. Consequently, the number of compounds containing the trifluoromethoxy group has seen a substantial increase in patent literature, indicating its growing importance in the development of new chemical entities. mdpi.comacs.org

Halogenated phenols, on the other hand, have a long history as versatile intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, serves as a handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular frameworks. innospk.com In the context of medicinal chemistry, halogenation can lead to enhanced binding affinity of a molecule to its biological target through halogen bonding, a non-covalent interaction that is gaining recognition for its importance in drug-receptor interactions.

Overview of Strategic Importance of Bromine and Trifluoromethoxy Functionalities in Molecular Design

The strategic placement of bromine and trifluoromethoxy groups on a molecule like 2-Bromo-3-(trifluoromethoxy)phenol provides chemists with a powerful toolkit for molecular design.

The bromine atom offers several strategic advantages:

Synthetic Handle: It is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a diverse range of substituents. innospk.com

Steric and Electronic Influence: The size of the bromine atom can be used to control the conformation of a molecule, and its electronegativity can modulate the electronic properties of the aromatic ring.

Halogen Bonding: As mentioned, bromine can act as a halogen bond donor, which can be a critical factor in the binding of a ligand to a protein, potentially increasing the potency and selectivity of a drug.

The trifluoromethoxy group (–OCF₃) is strategically important for:

Lipophilicity: This group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to a longer duration of action for a drug.

Electronic Effects: The strong electron-withdrawing nature of the –OCF₃ group can influence the pKa of nearby functional groups and alter the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. mdpi.com

Conformational Control: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. mdpi.com

The combination of these two functionalities in a single molecule, as in this compound, creates a building block with significant potential for the synthesis of novel compounds with tailored properties.

Current Research Landscape and Key Unanswered Questions Pertaining to this compound

A review of the current scientific literature reveals that while the individual components of this compound are well-studied, the compound itself is not the subject of extensive research. Much of the available data focuses on the isomeric compound, 2-Bromo-3-(trifluoromethyl)phenol, where a trifluoromethyl (–CF₃) group is present instead of a trifluoromethoxy (–OCF₃) group. chemicalbook.comchemicalbook.comavantorsciences.com The synthesis of this trifluoromethyl analog often involves the direct bromination of 3-(trifluoromethyl)phenol, which yields a mixture of isomers. chemicalbook.comacs.org

The lack of specific research on this compound presents several key unanswered questions that represent opportunities for future investigation:

Synthesis: What is the most efficient and selective method for the synthesis of this compound? Direct bromination of 3-(trifluoromethoxy)phenol (B139506) is a plausible route, but the regioselectivity of this reaction has not been reported. Alternative strategies, such as a directed ortho-metalation followed by bromination, could offer a more controlled approach.

Physicochemical Properties: What are the precise physicochemical properties of this compound, such as its pKa, solubility, and lipophilicity (LogP)? These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

Reactivity: How does the interplay between the ortho-bromo and meta-trifluoromethoxy substituents influence the reactivity of the phenolic hydroxyl group and the aromatic ring? Understanding its reactivity in various chemical transformations is essential for its utilization as a synthetic building block.

Potential Applications: What are the potential applications of this compound? Given the properties of its constituent functional groups, it could be a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials.

The exploration of these unanswered questions would not only expand our fundamental understanding of this specific molecule but also contribute to the broader field of halogenated and fluorinated aromatic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₇H₄BrF₃O₂257.01
2-Bromo-3-(trifluoromethyl)phenol1214323-39-3C₇H₄BrF₃O241.01
3-(Trifluoromethoxy)phenol827-99-6C₇H₅F₃O₂178.11
4-Bromo-3-(trifluoromethoxy)phenol886499-93-0C₇H₄BrF₃O₂257.01
2-Bromo-4-(trifluoromethoxy)phenol200956-13-4C₇H₄BrF₃O₂257.01

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3O2 B1373192 2-Bromo-3-(trifluoromethoxy)phenol CAS No. 1392059-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZXRLFTBQPFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Bromo 3 Trifluoromethoxy Phenol

Regioselective Synthesis of 2-Bromo-3-(trifluoromethoxy)phenol

The regioselective synthesis of this compound can be approached in two primary ways: either by ortho-bromination of 3-(trifluoromethoxy)phenol (B139506) or by trifluoromethoxylation of a suitably substituted bromophenol. Both pathways require careful consideration of the directing effects of the substituents to achieve the desired 2,3-disubstituted pattern.

Strategies for Ortho-Bromination of Trifluoromethoxyphenols

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions byjus.com. Conversely, the trifluoromethoxy group is deactivating and meta-directing. In 3-(trifluoromethoxy)phenol, the powerful directing effect of the hydroxyl group dominates, guiding incoming electrophiles primarily to the ortho and para positions (C2, C4, and C6).

Direct bromination of 3-substituted phenols often leads to a mixture of isomers. For instance, the bromination of 3-trifluoromethylphenol with bromine in dichloromethane results in a mixture of 2-bromo-3-trifluoromethylphenol and other isomers chemicalbook.com. Achieving high selectivity for the ortho-position (C2) in the presence of a meta-directing trifluoromethoxy group requires specific strategies to overcome the inherent electronic and steric factors that favor para-substitution.

Several methods have been developed to enhance ortho-selectivity in the bromination of phenols:

Directed Ortho-Metalation: This strategy involves the deprotonation of the phenolic hydroxyl group, followed by coordination of a metal to the oxygen, which then directs the electrophile to the adjacent ortho position.

Catalytic Approaches: Amine-catalyzed ortho-bromination with N-bromosuccinimide (NBS) has been shown to selectively produce ortho-brominated phenols semanticscholar.org. The formation of an N-bromoamine intermediate is thought to be key to this selectivity. More recently, ammonium salt-catalyzed processes have been developed for ortho-selective halogenation scientificupdate.com.

Hydrogen Bonding Effects: The use of solvents that can form hydrogen bonds with the phenolic hydroxyl group can sterically hinder ortho-attack, thus favoring the para-product. Conversely, controlling these interactions can potentially enhance ortho-selectivity rsc.org.

Acid Catalysis: The presence of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), with N-halosuccinimides can influence the regioselectivity of halogenation, in some cases favoring mono-ortho-bromination of para-substituted phenols mdpi.com.

The application of these strategies to 3-(trifluoromethoxy)phenol would be crucial for the regioselective synthesis of this compound.

Direct Trifluoromethoxylation Approaches for Phenolic Substrates

An alternative synthetic route involves the introduction of the trifluoromethoxy group onto a pre-brominated phenolic substrate. The direct O-trifluoromethylation of phenols is a challenging transformation, but several methods have been developed in recent years discoveroakwoodchemical.com.

Nucleophilic trifluoromethoxylation typically involves the reaction of a trifluoromethoxide anion source with an appropriate electrophile. For the synthesis of aryl trifluoromethyl ethers from phenols, this is generally a two-step process. However, some reagents have been developed for the direct trifluoromethoxylation of activated substrates.

Reagent ClassExample ReagentReaction ConditionsReference
Trifluoromethoxide SaltsTris(dimethylamino)sulfonium difluorotrimethylsilicate (TASOCF3)Reacts with activated electrophiles. beilstein-journals.org
Phthalimide-basedN-trifluoromethoxyphthalimide (Phth-OCF3)Releases OCF3 anion under mild conditions for reaction with alkyl electrophiles. rsc.orgchemistryviews.org

These reagents are generally more applicable to the synthesis of alkyl trifluoromethyl ethers, and their direct application to the O-trifluoromethylation of phenols is limited.

Oxidative trifluoromethoxylation provides a more direct route to aryl trifluoromethyl ethers from phenols. These methods typically involve a hypervalent iodine reagent or a metal mediator.

Silver-Mediated Oxidative Trifluoromethylation: This approach utilizes a nucleophilic trifluoromethyl source, such as trimethylsilyltrifluoromethane (TMSCF3), in the presence of a silver salt and an oxidant. This method has been successfully applied to phenols with electron-withdrawing groups discoveroakwoodchemical.com.

Fluorodecarboxylation: A two-step process involving the O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination offers a practical route to aryl trifluoromethyl ethers nih.gov.

Electrophilic trifluoromethylating reagents have been developed that can directly react with the hydroxyl group of phenols. These reagents are often hypervalent iodine compounds or sulfonium salts.

Reagent TypeExample ReagentDescriptionReference
Hypervalent IodineTogni ReagentsCan react with phenols, although C-trifluoromethylation can be a competing reaction. discoveroakwoodchemical.com
Sulfonium SaltsUmemoto ReagentsO-(trifluoromethyl)dibenzofuranium salts can trifluoromethylate phenols at low temperatures. beilstein-journals.org

The choice of trifluoromethoxylation strategy would depend on the specific brominated phenol precursor used and the desired reaction conditions.

Challenges and Control of Isomer Formation in Synthetic Pathways

The synthesis of this compound is fraught with challenges related to the control of isomer formation. The directing effects of the substituents play a critical role in determining the regiochemical outcome of both bromination and trifluoromethoxylation steps.

During the bromination of 3-(trifluoromethoxy)phenol, the primary challenge is to achieve selective substitution at the C2 position (ortho to the hydroxyl group) while avoiding substitution at the C4 and C6 positions. The electronic preference for para-substitution and the potential for di- or tri-bromination of the highly activated phenol ring must be carefully managed libretexts.org. The steric hindrance from the adjacent trifluoromethoxy group at C3 may offer some degree of ortho-selectivity, but this is often not sufficient to prevent the formation of other isomers.

Conversely, if the synthesis starts with a bromophenol, the subsequent trifluoromethoxylation step must be regioselective for the hydroxyl group. While direct trifluoromethoxylation of the aromatic ring is less common, the conditions used for O-trifluoromethylation must be chosen to avoid unwanted side reactions on the brominated ring.

The separation of the desired this compound from its isomers, such as 4-bromo-3-(trifluoromethoxy)phenol or 6-bromo-3-(trifluoromethoxy)phenol, can be challenging due to their similar physical properties. Therefore, the development of highly regioselective synthetic methods is paramount.

Analysis of Isomeric Mixtures from Aromatic Substitution (e.g., Bromination of 3-(trifluoromethyl)phenol producing 2-bromo-3-(trifluoromethyl)phenol and 2-bromo-5-(trifluoromethyl)phenol)

The synthesis of this compound would likely proceed via the direct electrophilic bromination of 3-(trifluoromethoxy)phenol. This type of aromatic substitution reaction on a substituted phenol ring often yields a mixture of isomers, the distribution of which is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the trifluoromethoxy (-OCF3) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group typically dominates the regioselectivity of the reaction.

To illustrate this principle, the well-documented bromination of the analogous compound, 3-(trifluoromethyl)phenol, serves as an excellent model. The trifluoromethyl (-CF3) group, similar to the -OCF3 group, is deactivating and meta-directing. When 3-(trifluoromethyl)phenol is treated with bromine, a mixture of monobrominated isomers is formed. chemicalbook.comacs.org

Research indicates that the bromination of 3-trifluoromethylphenol with one equivalent of bromine in a solvent like dichloromethane yields a mixture of isomers. chemicalbook.com The primary products identified are 2-bromo-3-(trifluoromethyl)phenol and 2-bromo-5-(trifluoromethyl)phenol. chemicalbook.com Another study investigating the monobromination in carbon tetrachloride reported the formation of 2-bromo-5-(trifluoromethyl)-phenol and 4-bromo-3-(trifluoromethyl)-phenol. acs.org The formation of multiple isomers underscores the challenge in achieving high regioselectivity in these reactions. The relative yields of these isomers are highly dependent on the specific reaction conditions employed.

Isomeric Products from the Monobromination of 3-(Trifluoromethyl)phenol
IsomerPosition of Bromine Relative to -OHPosition of Bromine Relative to -CF3Reported Formation
2-bromo-3-(trifluoromethyl)phenolorthoorthoYes chemicalbook.com
2-bromo-5-(trifluoromethyl)phenolorthometaYes chemicalbook.comacs.org
4-bromo-3-(trifluoromethyl)phenolorthoparaYes acs.org

Optimized Reaction Conditions and Process Parameters for High-Yield Synthesis

Achieving a high yield of the desired this compound isomer necessitates careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts or additives.

Solvent Effects and Temperature Control

The choice of solvent plays a crucial role in the bromination of phenols. Non-polar, aprotic solvents are generally preferred to minimize side reactions and control the reactivity of the bromine.

Dichloromethane (CH2Cl2): A commonly used solvent for bromination, as it is inert and effectively dissolves both the phenol substrate and bromine. chemicalbook.com

Carbon Tetrachloride (CCl4): Another solvent used for bromination, though its use has decreased due to environmental and safety concerns. acs.org

Aqueous Solutions: Using a polar solvent like water can dramatically increase the reaction rate and often leads to polysubstitution (e.g., tribromination) because the phenoxide ion formed in aqueous media is highly activated. pw.live To achieve selective monobromination, non-aqueous solvents are superior.

Temperature control is critical for managing the exothermic nature of the bromination reaction and influencing selectivity. Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. chemicalbook.com A typical procedure involves stirring the reaction mixture for an extended period, such as 18 hours, to maximize the conversion of the starting material. chemicalbook.com

Catalyst Systems and Additive Optimization

Due to the highly activated nature of the phenol ring, electrophilic bromination with molecular bromine (Br2) often proceeds without the need for a Lewis acid catalyst. rsc.org However, the reaction's efficiency and selectivity can be influenced by other factors.

Brominating Agents: Besides molecular bromine, other reagents like N-bromosuccinimide (NBS) can be used. The choice of agent and reaction pH can significantly affect the reaction rate and outcome. chemrxiv.orgchemrxiv.org For instance, studies on phenol bromination show optimal reactivity for NBS systems in acetonitrile at a pH of 4. chemrxiv.orgchemrxiv.org

Additives: While catalysts for the main reaction are often unnecessary, additives are crucial during the work-up phase. After the reaction is complete, a reducing agent such as aqueous sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) is typically added to quench any unreacted bromine. chemicalbook.com This is followed by washing with brine and drying over an agent like magnesium sulfate (MgSO4) to remove water before solvent evaporation. chemicalbook.com

Typical Optimized Parameters for Phenol Bromination
ParameterConditionPurposeReference
SolventDichloromethaneInert medium, good solubility chemicalbook.com
TemperatureInitial cooling (0 °C), then ambient temperature (~20 °C)Control reaction rate, ensure completion chemicalbook.com
Reaction Time~18 hoursMaximize product conversion chemicalbook.com
Work-up AdditiveAqueous Na2SO3 or Na2S2O3Quench excess bromine chemicalbook.com

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product is typically a mixture of the desired product, unreacted starting materials, and isomeric byproducts. Advanced purification techniques are therefore essential to isolate this compound in high purity.

Chromatographic Separation Methods (e.g., Silica Gel Chromatography)

Column chromatography is a powerful and widely used technique for separating isomeric mixtures that are difficult to purify by other means. youtube.com

Stationary Phase: Silica gel is the most common stationary phase for the purification of phenols and their derivatives. chemicalbook.comteledynelabs.com Its polar surface interacts differently with the various components of the mixture based on their polarity. youtube.com

Mechanism: The separation relies on the differential adsorption of the isomers onto the silica gel. Isomers with different polarities will travel through the column at different rates when a solvent (mobile phase) is passed through, allowing for their collection as separate fractions. youtube.com

Application: In the synthesis of brominated trifluoromethylphenols, purification of the evaporated crude residue by chromatography on silica gel has been shown to successfully separate the different isomers. chemicalbook.com

Recrystallization and Distillation Strategies

Recrystallization and distillation are classical purification methods that can be effective if the physical properties of the isomers are sufficiently different.

Recrystallization: This technique purifies solid compounds by dissolving the crude mixture in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution. mt.com However, for mixtures of isomers with similar structures and solubilities, separation by recrystallization can be challenging. For example, attempts to purify a mixture of brominated trifluoromethylphenol isomers by crystallization from petroleum ether failed to yield a product with a sharp melting point, indicating incomplete separation. acs.org

Distillation: This method separates liquids based on differences in their boiling points. Fractional distillation under reduced pressure (vacuum distillation) can be used to separate isomers with close boiling points. acs.org The mixture of monobrominated trifluoromethylphenols has been subjected to distillation, which can serve as a preliminary purification step before a final polishing step like chromatography. acs.org For isomers with very close boiling points, specialized techniques like stripping crystallization, which combines melt crystallization and vaporization, may be required. nih.govnih.gov

Mechanistic Studies of this compound Formation

The formation of this compound from its precursor, 3-(trifluoromethoxy)phenol, is a classic example of an electrophilic aromatic substitution reaction. Mechanistic studies, while not extensively published for this specific molecule, can be thoroughly understood by applying well-established principles of physical organic chemistry to the bromination of substituted phenols. The reaction mechanism is dictated by the electronic properties of the substituents on the aromatic ring, namely the hydroxyl (-OH) group and the trifluoromethoxy (-OCF3) group.

The synthesis of this compound predominantly proceeds through an ionic pathway, specifically an electrophilic aromatic substitution. Radical mechanisms are not typically observed under the standard conditions used for the bromination of phenolic compounds.

Ionic Mechanism: Electrophilic Aromatic Substitution

The reaction of 3-(trifluoromethoxy)phenol with an electrophilic bromine source (such as Br₂) follows a well-characterized two-step mechanism. The benzene (B151609) ring, activated by the substituents, acts as a nucleophile.

Formation of the Electrophile: In the presence of a Lewis acid catalyst or a polar solvent, the bromine molecule (Br₂) becomes polarized, creating a potent electrophile (Br⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3-(trifluoromethoxy)phenol attacks the electrophilic bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this step.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, restoring the stable aromatic ring and yielding the final product, this compound.

The regioselectivity of the bromination is controlled by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho, para-directing group, while the trifluoromethoxy group is a deactivating, ortho, para-directing group. The immense activating capability of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. The formation of the 2-bromo isomer is a direct result of substitution at one of the ortho positions relative to the hydroxyl group.

Hypothetical Radical Mechanism

A radical pathway for this transformation is considered highly unlikely. Radical aromatic substitution is less common and requires specific conditions, such as high temperatures, UV light, or the presence of radical initiators, which are not employed in the standard synthesis of this compound. A hypothetical radical mechanism would involve the homolytic cleavage of a bromine source to generate bromine radicals (Br•), which would then attack the aromatic ring. However, the high reactivity of the phenol ring towards electrophiles makes the ionic pathway energetically far more favorable. There is no evidence in the scientific literature to suggest a radical mechanism is operative in the formation of this compound.

While specific kinetic data for the bromination of 3-(trifluoromethoxy)phenol are not widely available, the kinetics of the reaction can be inferred from extensive studies on related substituted phenols. niscpr.res.innih.gov

The electrophilic bromination of phenols is generally a second-order reaction, being first order with respect to the phenol and first order with respect to bromine. nih.gov The rate law can be expressed as:

Rate = k[Phenol][Br₂]

The rate of reaction is significantly influenced by the electronic nature of the substituents on the phenol ring.

Hydroxyl (-OH) Group: As a strong activating group, the -OH group donates electron density into the ring through resonance, stabilizing the positive charge of the arenium ion intermediate and dramatically increasing the reaction rate compared to unsubstituted benzene. libretexts.orgbyjus.com

The table below summarizes the general effects of relevant substituents on the rate and regioselectivity of electrophilic aromatic substitution, providing context for the reaction kinetics of 3-(trifluoromethoxy)phenol.

SubstituentEffect on Reaction RateDirecting InfluenceNature
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaElectron Donating (Resonance)
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaElectron Donating (Resonance)
-CF₃ (Trifluoromethyl)Strongly DeactivatingMetaElectron Withdrawing (Inductive)
-OCF₃ (Trifluoromethoxy)DeactivatingOrtho, ParaElectron Withdrawing (Inductive) > Electron Donating (Resonance)

Detailed Chemical Reactivity and Transformation Studies

Aromatic Substitution Reactions of 2-Bromo-3-(trifluoromethoxy)phenol

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on the aromatic ring with another substituent. The nature of the existing groups on the ring dictates the feasibility and regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur and is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the bromine atom serves as the leaving group. The trifluoromethoxy group is a potent electron-withdrawing substituent. However, it is located at the meta position relative to the bromine atom. This meta-positioning prevents the trifluoromethoxy group from stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Consequently, nucleophilic aromatic substitution at the bromine center of this compound is expected to be unfavorable under standard SNAr conditions and would likely require harsh conditions, such as high temperatures or the use of very strong nucleophiles. libretexts.org

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. wikipedia.org The substituents on the ring determine its reactivity and the position of the incoming electrophile.

The hydroxyl group is a powerful activating substituent and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. byjus.comyoutube.com The bromine atom is a deactivating substituent due to its inductive electron withdrawal, but it also acts as an ortho, para-director because its lone pairs can participate in resonance. researchgate.net The trifluoromethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms. However, like other alkoxy groups, the lone pairs on the oxygen atom can be donated to the ring, making it an ortho, para-director. researchgate.netbeilstein-journals.org

In this compound, the directing effects of the substituents are combined. The powerful activating and directing effect of the hydroxyl group dominates the regioselectivity. byjus.com The positions ortho and para to the hydroxyl group are C2, C4, and C6.

Position 2: Blocked by the bromine atom.

Position 4: Para to the -OH group and ortho to the -OCF3 group.

Position 6: Ortho to the -OH group.

The reactivity of the aromatic ring of this compound is a balance of the electronic effects of its substituents.

Hydroxyl (-OH) group: This is the most influential group in electrophilic substitution, strongly activating the ring and directing incoming electrophiles to the ortho and para positions. byjus.com

Trifluoromethoxy (-OCF3) group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic attack. beilstein-journals.orgnih.gov However, through π-donation from the oxygen lone pairs, it still directs electrophiles to the ortho and para positions. researchgate.net Its presence makes the molecule more acidic compared to phenol (B47542) and enhances its potential to participate in reactions favored by electron-poor rings.

Bromine (-Br) atom: This substituent deactivates the ring through its inductive effect but directs ortho and para via resonance. Its primary role in the context of reactivity is often as a leaving group in cross-coupling reactions.

For nucleophilic aromatic substitution , the electron-withdrawing nature of the -OCF3 group increases the electrophilicity of the ring. However, its meta-position relative to the bromine atom prevents resonance stabilization of the key anionic intermediate, thereby hindering the reaction at the C2 position. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. tcichemicals.com Aryl bromides are common and effective coupling partners in this reaction. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including phenols. tcichemicals.com

This compound is expected to readily participate in Suzuki-Miyaura coupling reactions. The C-Br bond would undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle to form a new biaryl or aryl-alkenyl bond at the C2 position.

Reactant 1Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Product
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-1002-Phenyl-3-(trifluoromethoxy)phenol
This compound4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002-(4-Methylphenyl)-3-(trifluoromethoxy)phenol
This compound(E)-Styrylboronic acidPdCl₂(dppf)Cs₂CO₃THF70-802-((E)-Styryl)-3-(trifluoromethoxy)phenol

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. The conditions are based on established protocols for similar aryl bromide substrates.

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and other fine chemicals. This compound is a suitable precursor for these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides. libretexts.orgacsgcipr.org this compound can be coupled with various amines to generate 2-amino-3-(trifluoromethoxy)phenol derivatives.

Reactant 1AmineCatalyst/LigandBaseSolventTemperature (°C)Product
This compoundMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1002-(Morpholino)-3-(trifluoromethoxy)phenol
This compoundAnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH1102-(Phenylamino)-3-(trifluoromethoxy)phenol
This compoundBenzylaminePd-G3-XantphosK₂CO₃1,4-Dioxane1002-(Benzylamino)-3-(trifluoromethoxy)phenol

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound. The conditions are based on established protocols for similar aryl bromide substrates.

Ullmann-type Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. wikipedia.org While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for C-O bond formation (Ullmann ether synthesis). organic-chemistry.org The reaction is often favored for aryl halides that are activated by electron-withdrawing groups. mdpi.com The presence of the -OCF3 group in this compound could facilitate this type of coupling. For instance, it could be reacted with another phenol to form a diaryl ether.

Reactant 1NucleophileCatalystBaseSolventTemperature (°C)Product
This compoundPhenolCuI / L-ProlineK₂CO₃DMSO120-1402-Phenoxy-3-(trifluoromethoxy)phenol
This compoundPyrrolidineCuI / PhenanthrolineK₃PO₄DMF130-1502-(Pyrrolidin-1-yl)-3-(trifluoromethoxy)phenol

Table 3: Representative Conditions for Ullmann-type Coupling of this compound. The conditions are based on established protocols for similar aryl bromide substrates.

Functional Group Interconversions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile functional handle, allowing for numerous transformations that alter the compound's physical and chemical properties.

Etherification: The conversion of the phenolic hydroxyl group into an ether is a common strategy to protect the hydroxyl group or to introduce new functionalities. A primary method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. organicchemistrytutor.comorganic-synthesis.com This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide. organicchemistrytutor.commasterorganicchemistry.com

The general procedure involves dissolving the phenol in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF), adding a base to generate the phenoxide, followed by the addition of the alkylating agent. organic-synthesis.com

Table 1: Representative Williamson Ether Synthesis Reactions

Alkylating AgentProductReaction Conditions
Methyl Iodide (CH₃I)1-Bromo-2-methoxy-3-(trifluoromethoxy)benzeneK₂CO₃, Acetonitrile, rt
Ethyl Bromide (CH₃CH₂Br)1-Bromo-2-ethoxy-3-(trifluoromethoxy)benzeneNaH, THF, 0 °C to rt
Benzyl Bromide (BnBr)1-Bromo-2-(benzyloxy)-3-(trifluoromethoxy)benzeneCs₂CO₃, Acetonitrile, rt

Esterification: The phenolic hydroxyl group can also be converted into an ester. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is generally less efficient for phenols due to their weaker nucleophilicity compared to aliphatic alcohols. chemistrysteps.comresearchgate.net A more effective method for phenol esterification is the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction.

Table 2: Potential Esterification Reactions

Acylating AgentProductReaction Conditions
Acetyl Chloride2-Bromo-3-(trifluoromethoxy)phenyl acetatePyridine, CH₂Cl₂, 0 °C to rt
Benzoyl Chloride2-Bromo-3-(trifluoromethoxy)phenyl benzoateTriethylamine, CH₂Cl₂, 0 °C to rt
Acetic Anhydride2-Bromo-3-(trifluoromethoxy)phenyl acetatePyridine, rt

Oxidation and Reduction Chemistry of the Phenol Moiety

Oxidation: Phenols are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like chromic acid or sodium dichromate can oxidize phenols to quinones. libretexts.orgpearson.com For this compound, oxidation would likely lead to the formation of a substituted ortho- or para-benzoquinone, although the substitution pattern may complicate the reaction and lead to a mixture of products or decomposition. The formation of quinones from dihydroxybenzenes is a well-established reversible redox process. jackwestin.com

Reduction: The aromatic ring of a phenol is generally resistant to reduction under mild conditions. However, catalytic hydrogenation of the benzene ring can be achieved under more forcing conditions, such as high pressure and temperature, using catalysts like rhodium (Rh) or palladium (Pd). nih.govacs.org This reaction would convert the phenol into the corresponding substituted cyclohexanol. The stereochemistry of the resulting cyclohexanol (cis vs. trans) can often be controlled by the choice of catalyst. acs.org For instance, palladium on alumina has been shown to favor the formation of trans-cyclohexanols from phenols. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Bromo-3-(trifluoromethoxy)phenol, offering detailed insights into the chemical environment of each nucleus.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for probing the trifluoromethoxy (-OCF₃) group. nih.gov The ¹⁹F NMR spectrum provides critical information regarding the electronic environment of the fluorine atoms, which is heavily influenced by the substituent effects on the aromatic ring. The chemical shift of the -OCF₃ group is a key indicator of its electronic environment. For trifluoromethoxy-substituted benzenes, the chemical shift is sensitive to the electronic nature of other substituents on the ring. spectrabase.com The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring of this compound will influence the shielding of the fluorine nuclei, resulting in a characteristic chemical shift. The signal for the three equivalent fluorine atoms in the -OCF₃ group is expected to appear as a singlet, assuming no coupling to other nearby nuclei.

Table 1: Predicted ¹⁹F NMR Data for this compound This table is predictive, based on typical values for related compounds, as specific experimental data for the target compound is not publicly available.

Functional Group Predicted Chemical Shift (δ) ppm Multiplicity
-OCF₃ -58 to -62 Singlet (s)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the aromatic backbone and the substituents of the molecule. chemsrc.comchemicalbook.comyoutube.com

In the ¹H NMR spectrum, the aromatic protons will exhibit distinct chemical shifts and coupling patterns based on their position relative to the bromine, hydroxyl, and trifluoromethoxy groups. The hydroxyl proton will typically appear as a broad singlet. The three aromatic protons will show complex splitting patterns (multiplets) due to spin-spin coupling with each other. docbrown.info

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. chemicalbook.comdocbrown.infochemicalbook.comdocbrown.info The carbon attached to the trifluoromethoxy group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons bonded to the bromine and hydroxyl groups will also have distinct chemical shifts influenced by the electronegativity of these substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on analysis of related structures, as specific experimental data for the target compound is not publicly available.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (δ) ppm Assignment Predicted Chemical Shift (δ) ppm
Aromatic C-H 6.8 - 7.5 (Multiplets) C-OH 150 - 155
Phenolic -OH 5.0 - 6.0 (Broad Singlet) C-Br 110 - 115
C-OCF₃ 145 - 150 (quartet)
Aromatic C-H 115 - 130
-OCF₃ ~120 (quartet, JC-F ≈ 257 Hz)

To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern, advanced 2D NMR experiments are employed. youtube.comyoutube.commagritek.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to identify which protons are adjacent on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary (non-protonated) carbons, such as the carbons bearing the -OH, -Br, and -OCF₃ groups, thus confirming the 2-bromo-3-(trifluoromethoxy) substitution pattern. youtube.commagritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm the conformation of the molecule, particularly the spatial relationship between the substituents and the adjacent aromatic protons. youtube.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. chemsrc.comchemicalbook.comyoutube.comsigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹, would confirm the presence of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would appear as a series of bands between 1400 and 1600 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration is anticipated around 1200-1260 cm⁻¹.

C-F Stretch: The C-F bonds of the trifluoromethoxy group will produce very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1000-1300 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected at lower frequencies, usually in the 500-650 cm⁻¹ range, and is often more clearly observed in the FT-Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on known data for similar functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
Phenolic O-H stretch 3200 - 3600 (broad) FT-IR
Aromatic C-H stretch 3000 - 3100 FT-IR, FT-Raman
Aromatic C=C stretch 1400 - 1600 FT-IR, FT-Raman
C-O stretch 1200 - 1260 FT-IR
C-F stretch (-OCF₃) 1000 - 1300 (strong) FT-IR
C-Br stretch 500 - 650 FT-Raman

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. chemsrc.comchemicalbook.comsigmaaldrich.comsharif.edu The benzene (B151609) ring and its substituents form a chromophore that absorbs UV light, promoting electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The presence of the hydroxyl, bromo, and trifluoromethoxy substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). Typically, substituted phenols exhibit π → π* transitions, and the specific λ_max values would be characteristic of the electronic conjugation and substituent effects within this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. chemicalbook.com For this compound (C₇H₄BrF₃O₂), HRMS would provide an extremely accurate mass measurement, confirming its elemental composition. The calculated monoisotopic mass is 255.9347 Da. Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule. Analysis of the fragmentation pattern can also offer structural information by identifying stable fragment ions formed through the loss of substituents like Br, CO, or CF₃.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A primary focus of the crystallographic analysis of a phenol (B47542) derivative is the characterization of hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom).

Intramolecular Hydrogen Bonding: It is conceivable that an intramolecular hydrogen bond could form between the hydroxyl proton and the oxygen or fluorine atoms of the adjacent trifluoromethoxy group, or even the bromine atom, depending on the conformation of the trifluoromethoxy group. This would result in the formation of a five- or six-membered ring, which would significantly influence the planarity and reactivity of the molecule.

Intermolecular Hydrogen Bonding: More commonly, phenols form extensive intermolecular hydrogen bonding networks in the solid state. These interactions, where the hydroxyl group of one molecule interacts with the hydroxyl group or another electronegative atom of a neighboring molecule, are crucial in determining the crystal packing. These networks can lead to the formation of various supramolecular synthons, such as chains, dimers, or more complex three-dimensional architectures.

A hypothetical data table for such interactions, if the data were available, would resemble the following:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation of Acceptor
O-H···O[value][value][value][value][x, y, z]
O-H···Br[value][value][value][value][x, y, z]
O-H···F[value][value][value][value][x, y, z]

The bromine atom in this compound introduces the possibility of halogen bonding. A halogen bond (R-X···Y) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (Y, a Lewis base), such as an oxygen, nitrogen, or another halogen atom. chemicalbook.com The strength and directionality of these interactions make them a significant tool in crystal engineering. chemicalbook.com

In the crystal structure of this compound, the bromine atom could potentially form halogen bonds with the oxygen atom of the hydroxyl or trifluoromethoxy group, or even the π-system of an adjacent aromatic ring. The geometry of these interactions, specifically the R-Br···Y angle (which tends to be close to 180°) and the Br···Y distance (which is typically less than the sum of the van der Waals radii), would be key indicators of their presence and strength. asianpubs.org

A hypothetical data table for halogen bonding interactions would look like this:

Donor-X···AcceptorD-X (Å)X···A (Å)D···A (Å)∠D-X···A (°)Symmetry Operation of Acceptor
C-Br···O[value][value][value][value][x, y, z]
C-Br···Br[value][value][value][value][x, y, z]

X-ray crystallography would provide precise data on the conformation of the trifluoromethoxy group relative to the plane of the benzene ring. The torsion angles defining the orientation of this group are critical as they influence its electronic and steric effects on the rest of the molecule. The planarity of the phenyl ring itself and the displacement of the substituents from this plane would also be quantified. asianpubs.org

Key parameters in a conformational analysis include:

Torsion AngleAngle (°)
C2-C3-O-CF3[value]
C4-C3-O-CF3[value]

This data would reveal whether the trifluoromethoxy group is oriented in a way that allows for maximal conjugation or if steric hindrance from the adjacent bromine atom forces it into a different conformation.

It is not uncommon for certain functional groups to exhibit disorder in the crystalline state, meaning they occupy multiple positions or orientations within the crystal lattice. sigmaaldrich.com The trifluoromethyl group (-CF3) is particularly prone to rotational disorder due to its threefold symmetry.

Should a crystallographic study of this compound be undertaken, it is possible that the trifluoromethoxy group would be found to be disordered. In such a case, the crystallographer would need to model this disorder by assigning partial occupancies to the different positions of the fluorine atoms. chemicalbook.comnih.gov The quality of the final structural model would depend on the successful refinement of this disorder. thermofisher.com Challenges in refinement can sometimes obscure the fine details of intermolecular interactions, making accurate modeling crucial for a complete understanding of the crystal structure. sigmaaldrich.com

Lack of Specific Computational Data for this compound

Therefore, it is not possible to provide a detailed, data-rich article with specific research findings for the requested subsections, such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or the prediction of spectroscopic parameters for this particular molecule. Generating such an article would require fabricating data, which would compromise scientific accuracy.

The available literature does, however, provide a general framework for how such an analysis would be conducted. For related molecules, researchers typically employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to perform these calculations researchgate.netresearchgate.netresearchgate.net. These studies often include:

Geometry Optimization: To find the most stable three-dimensional structure of the molecule chemrxiv.orgmdpi.com.

FMO Analysis: To understand the electronic reactivity through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap taylorandfrancis.comwikipedia.orgnih.gov.

MEP Mapping: To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack wolfram.comresearchgate.net.

NBO Analysis: To investigate charge delocalization, hybridization, and intramolecular interactions that contribute to molecular stability wikipedia.orgwisc.eduq-chem.com.

Spectroscopic Prediction: To calculate parameters like NMR chemical shifts and vibrational frequencies and compare them with experimental data for validation of the computational model researchgate.netnih.gov.

Without specific studies on this compound, providing the detailed data tables and in-depth findings as requested is not feasible.

Theoretical Studies of Molecular Properties and Reactivity Descriptors

Global and Local Chemical Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)

Key global reactivity descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity.

Local reactivity is analyzed using Fukui functions or the radical Parr function, which identify the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, this analysis would reveal how the bromine, hydroxyl, and trifluoromethoxy substituents influence the reactivity of the phenolic ring.

Table 1: Global Chemical Reactivity Indices for this compound (Note: The following values are illustrative as specific computational studies for this compound are not available in the reviewed literature.)

Parameter Symbol Formula Calculated Value
HOMO Energy EHOMO - Value not available
LUMO Energy ELUMO - Value not available
Energy Gap ΔE ELUMO - EHOMO Value not available
Chemical Potential μ (EHOMO+ELUMO)/2 Value not available
Chemical Hardness η (ELUMO-EHOMO)/2 Value not available
Global Softness S 1/η Value not available
Electronegativity χ Value not available
Electrophilicity Index ω μ²/2η Value not available

Thermodynamic Properties and Tautomeric Equilibria Calculations

Computational methods are employed to calculate key thermodynamic properties such as standard enthalpy of formation, entropy, and heat capacity. These calculations provide crucial data on the stability of this compound under various conditions.

Furthermore, phenols can theoretically exist in equilibrium with their keto tautomers (dienones). Computational analysis can determine the relative energies of the enol (phenolic) and potential keto tautomers of this compound. By calculating the energy difference between these forms, it is possible to predict the equilibrium constant and determine which tautomer is more stable. For most simple phenols, the enol form is significantly more stable. These calculations would confirm if this holds true for this substituted phenol and quantify the energy barrier for tautomerization.

Table 2: Calculated Thermodynamic Properties and Tautomeric Equilibrium Data (Note: The following values are illustrative as specific computational studies for this compound are not available in the reviewed literature.)

Property Symbol/Parameter Calculated Value
Standard Enthalpy of Formation ΔHf° Value not available
Standard Gibbs Free Energy ΔGf° Value not available
Standard Entropy Value not available
Energy of Phenol Tautomer Eenol Value not available
Energy of Keto Tautomer Eketo Value not available
Tautomeric Equilibrium Energy ΔEtaut Value not available

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to map out the energetic profile of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. For this compound, this could be applied to model its synthesis, degradation, or participation in a reaction of interest.

By characterizing the transition state—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which is a key determinant of the reaction rate. Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state structure correctly connects the reactant and product states. This type of modeling would provide a deep, mechanistic understanding of the chemical transformations involving this compound.

Intermolecular Interaction Analysis in Condensed Phases

In solid or liquid states, the properties of a compound are heavily influenced by how its molecules interact with each other. Computational tools can visualize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a boundary defined around a molecule in a crystal, and the properties mapped onto this surface reveal the nature and extent of intermolecular contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following values are illustrative as specific computational studies for this compound are not available in the reviewed literature.)

Contact Type Contribution (%)
H···H Value not available
O···H / H···O Value not available
F···H / H···F Value not available
C···H / H···C Value not available
Br···H / H···Br Value not available
Other Value not available

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. It analyzes the electron density (ρ) and its gradient (∇ρ) to locate regions of interaction. The results are typically displayed as 3D isosurfaces, where the color indicates the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. An RDG analysis of a this compound dimer or crystal unit cell would provide a clear and intuitive picture of the hydrogen bonds, halogen bonds, and other van der Waals forces that govern its condensed-phase structure.

Nonlinear Optical (NLO) Properties Prediction and Material Design Implications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including optical switching and data storage. Computational chemistry can predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizabilities (β and γ).

A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. Theoretical calculations would determine if this compound possesses a favorable electronic structure for NLO applications. The results could guide the design of new materials by suggesting chemical modifications to enhance its NLO response.

Table 4: Predicted Nonlinear Optical Properties (Note: The following values are illustrative as specific computational studies for this compound are not available in the reviewed literature.)

Property Symbol Calculated Value (a.u.)
Dipole Moment μ Value not available
Mean Polarizability ⟨α⟩ Value not available
First Hyperpolarizability βtot Value not available

In-depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Despite the growing interest in halogenated and trifluoromethylated phenolic compounds for their potential applications in medicinal chemistry and materials science, a thorough review of publicly accessible scientific literature reveals a significant gap in the computational investigation of this compound. Specifically, detailed theoretical studies, including Molecular Dynamics (MD) simulations to elucidate its dynamic behavior and interactions with solvents, appear to be absent from the current body of published research.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems, providing valuable insights into the conformational dynamics of a molecule and its interactions with the surrounding solvent environment. For a compound like 2-Bromo-3-(trifluoromethoxy)phenol, MD simulations could theoretically offer a wealth of information regarding its structural flexibility, the influence of the bromine and trifluoromethoxy substituents on the phenol (B47542) ring's dynamics, and the nature of its hydrogen bonding and other non-covalent interactions with various solvents.

Such studies would typically involve the development of a precise force field to describe the interatomic potentials of the molecule. The system, comprising one or more molecules of this compound solvated in a box of explicit solvent molecules (e.g., water, methanol, dimethyl sulfoxide), would then be subjected to simulation over a significant timescale (nanoseconds to microseconds). Analysis of the resulting trajectory could yield critical data, which would be summarized in tables to illustrate key findings.

Table 5.5.1: Hypothetical Data from Molecular Dynamics Simulations of this compound in Various Solvents

SolventSimulation Time (ns)Average Number of Solvent-Solute Hydrogen BondsRadial Distribution Function (g(r)) Peak for O-H···Osolvent (Å)Dihedral Angle Distribution (C2-C3-O-C) (degrees)
Water500Data Not AvailableData Not AvailableData Not Available
Methanol500Data Not AvailableData Not AvailableData Not Available
DMSO500Data Not AvailableData Not AvailableData Not Available

Table 5.5.2: Hypothetical Solvent Accessible Surface Area (SASA) and Radius of Gyration (Rg) Data for this compound

SolventAverage SASA (Ų)Average Rg (Å)
WaterData Not AvailableData Not Available
MethanolData Not AvailableData Not Available
DMSOData Not AvailableData Not Available

However, an exhaustive search of scientific databases and computational chemistry literature did not yield any specific studies that have performed these simulations on this compound. Consequently, there are no empirical data to populate the tables above or to discuss the specific dynamic behavior and solvent interactions of this compound. The scientific community has yet to publish research in this particular area.

While general principles of computational chemistry suggest that the electronegative trifluoromethoxy group and the bulky bromine atom would significantly influence the molecule's electronic distribution, steric profile, and interaction potential, specific quantitative insights that would be derived from MD simulations are currently unavailable. Future computational studies are necessary to fill this knowledge void and to fully characterize the molecular behavior of this compound.

Applications and Role As a Chemical Building Block in Advanced Organic Synthesis

Strategic Intermediate for the Synthesis of Complex Aromatic and Heterocyclic Compounds

2-Bromo-3-(trifluoromethoxy)phenol is a valuable intermediate for synthesizing complex molecular architectures. The presence of the bromine atom at the 2-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of various aromatic, heteroaromatic, or aliphatic moieties.

Furthermore, the phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or participate in reactions like the Williamson ether synthesis. This reactivity, combined with the directing effects of the substituents on the aromatic ring, allows for the regioselective construction of highly substituted aromatic and heterocyclic systems.

Utility in the Construction of Biologically Relevant Molecules and Pharmaceutical Intermediates

The incorporation of fluorine-containing groups is a prevalent strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov The trifluoromethoxy (-OCF3) group, in particular, is gaining importance in pharmaceutical chemistry. nih.gov It is known to be more lipophilic than a methoxy group and can act as a "super-halogen" due to its electronic properties. nih.gov

Key Properties of the Trifluoromethoxy Group in Drug Design:

PropertyDescriptionImpact on Bioactivity
High Lipophilicity Increases the molecule's affinity for non-polar environments.Can improve membrane permeability and oral bioavailability. nbinno.com
Metabolic Stability The C-F bonds are very strong, making the group resistant to metabolic degradation.Leads to longer drug half-life and improved therapeutic profiles. nbinno.commdpi.com
Electron-Withdrawing Nature Influences the electronic environment of the aromatic ring.Can alter the pKa of nearby functional groups and influence binding affinity to biological targets. nbinno.com
Steric Effects The bulky trifluoromethoxy group can influence the conformation of the molecule.May promote favorable binding conformations with target receptors.

While the closely related compound 2-Bromo-3-(trifluoromethyl)phenol is utilized as a reactant in the synthesis of benzimidazolone and benzothiazolone derivatives that act as AMPA receptor modulators, specific documentation detailing the use of this compound for this exact purpose is not prominent in the reviewed literature. chemicalbook.com However, the structural similarity and the shared bromo-phenol scaffold suggest its potential as a valuable precursor for creating analogous series of AMPA receptor modulators, where the trifluoromethoxy group could impart unique pharmacological properties. nih.govresearchgate.net

The synthesis of potent agonists for G-protein-coupled receptors often involves intermediates containing substituted phenolic rings. For instance, the synthesis of MK-2305, a G-protein-coupled receptor 40 agonist, utilizes a 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol intermediate. nih.gov Although this compound is not directly cited as an intermediate for MK-2305, its structural features make it a suitable candidate for the synthesis of novel GPCR agonists. The bromo- and trifluoromethoxy-substituted phenol (B47542) core provides a platform for generating new chemical entities with potentially enhanced efficacy and pharmacokinetic profiles.

The development of novel fluorinated molecules is a major focus in medicinal chemistry and materials science. nih.govmdpi.com this compound is a prime example of a building block that facilitates this development. The trifluoromethoxy group is a key feature, offering a unique combination of high electronegativity and lipophilicity that can enhance a molecule's in vivo uptake and transport. nih.govmdpi.com The presence of both a bromine atom and a trifluoromethoxy group on the same scaffold allows chemists to generate a diverse library of new compounds through sequential, site-selective modifications, contributing significantly to the expansion of fluorinated chemical space. nbinno.com

Advanced Applications in Agrochemical, Dye, and Specialty Chemical Synthesis

The structural motifs present in this compound are highly relevant to the agrochemical industry. Fluorinated compounds, particularly those with trifluoromethyl or trifluoromethoxy groups, are a significant class of pesticides. nih.gov The trifluoromethoxy group is present in several registered pesticides, including insecticides and plant growth regulators. nih.gov Bromo-fluoro-phenolic compounds serve as versatile intermediates for sophisticated agrochemical formulations like herbicides and fungicides. nbinno.com The combination of a reactive bromine site for building complex side chains and the bio-enhancing properties of the trifluoromethoxy group makes this compound a valuable precursor for developing next-generation crop protection agents.

Functional Material Development (e.g., precursors for advanced polymers or optical materials)

In the realm of materials science, fluorinated phenols are used in the development of advanced polymers and functional materials. The phenolic hydroxyl group can be used as a monomer in polymerization reactions to form polyethers or polycarbonates. The incorporation of the trifluoromethoxy group can impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. These characteristics are advantageous for creating high-performance coatings, membranes, and specialty plastics. While specific examples detailing the use of this compound in polymer synthesis are not widely documented, its functional group arrangement makes it a promising candidate for the synthesis of novel fluorinated polymers and optical materials.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. For the synthesis of 2-bromo-3-(trifluoromethoxy)phenol and its derivatives, several green approaches are being explored.

One promising avenue is the use of safer brominating agents to replace elemental bromine. A notable example is a tandem ipso-hydroxylation/bromination process starting from an arylboronic acid. rsc.orgrsc.org This method uses hydrogen peroxide and hydrogen bromide in ethanol, offering a rapid and high-yielding route to brominated phenols at room temperature. rsc.orgrsc.org Another green alternative is visible-light photoredox catalysis, which can generate bromine in situ from bromide salts, thereby avoiding the handling of hazardous molecular bromine. nih.gov This technique has been successfully applied to the bromination of various phenols with high chemo- and regioselectivity. nih.gov

Enzymatic catalysis also presents a sustainable pathway. Oxidoreductase enzymes, such as peroxidases, can catalyze the polymerization of phenols in aqueous media, and their application in selective bromination is an area of active research. researchgate.netnih.gov The use of enzymes could lead to highly selective transformations under mild conditions, minimizing the formation of byproducts. researchgate.net

Table 1: Comparison of Green Bromination Methods for Phenols

Method Reagents Advantages Potential for this compound
Tandem ipso-Hydroxylation/ Bromination Arylboronic acid, H₂O₂, HBr, Ethanol Rapid reaction times, high yields, mild conditions. rsc.orgrsc.org Applicable for introducing the bromo- and hydroxyl groups in a single pot.
Visible-Light Photoredox Catalysis Bromide salt, photocatalyst (e.g., Ru(bpy)₃Cl₂), CBr₄ In situ generation of bromine, high selectivity, mild conditions. nih.gov A green method for the bromination step in the synthesis.

| Enzymatic Catalysis | Peroxidase, H₂O₂, Bromide source | High selectivity, aqueous media, environmentally benign. researchgate.netnih.gov | Potential for highly regioselective bromination. |

Chemo- and Regioselective Transformations for Enhanced Derivatization Potential

The derivatization of this compound relies on the ability to selectively functionalize the aromatic ring at specific positions. The existing bromo, hydroxyl, and trifluoromethoxy substituents exert distinct electronic and steric effects, making chemo- and regioselective transformations a significant challenge. mdpi.com

Recent advances in C-H bond functionalization offer powerful tools for the direct introduction of new substituents without the need for pre-functionalized starting materials. mdpi.com For phenols, the hydroxyl group can direct ortho- and para-substitution. chemrxiv.org However, achieving meta-selectivity remains a challenge. mdpi.com Palladium-catalyzed C-H bond allylic alkylation has shown promise for the ortho-selective functionalization of electron-rich phenols. acs.org

The inherent reactivity of the phenol (B47542) nucleus often leads to reactions at the hydroxyl group or electrophilic substitution at the positions activated by it. mdpi.com The development of novel directing groups that can temporarily block the hydroxyl group or steer reactivity to a specific C-H bond is a key area of research. These strategies would enable the synthesis of a diverse library of derivatives of this compound with precisely controlled substitution patterns. oregonstate.edu

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry offers significant advantages over traditional batch processes for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.orgbeilstein-journals.org The halogenation of organic compounds, which is often highly exothermic and rapid, is particularly well-suited for flow reactors, allowing for precise control over reaction conditions and minimizing the formation of side products. rsc.org

The synthesis of this compound could be adapted to a continuous flow process. For instance, the hydrolysis of a halogenated phenylamine precursor, a known method for producing halogenated phenols, could be performed in a high-pressure flow reactor with enhanced safety and efficiency. google.com

Furthermore, automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries. researchgate.netrug.nlmdpi.com Such platforms are already being used for the automated synthesis of complex molecules, including radiolabeled tracers derived from phenols. researchgate.netrug.nlmdpi.com This approach would accelerate the discovery of new derivatives of this compound with desirable properties.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring provide real-time data without the need for sampling and offline analysis. spectroscopyonline.comrsc.org

For the synthesis and derivatization of this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed. rsc.orgyoutube.com In situ FTIR, for example, can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic information. youtube.com This is particularly useful for reactions involving transient or labile intermediates. spectroscopyonline.com When combined with flow reactors, these spectroscopic methods can provide spatially resolved information along the reactor, offering a detailed picture of the reaction progress. rsc.org Such insights are invaluable for process optimization and ensuring consistent product quality. ista.ac.at

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Advantages for this compound Chemistry
FTIR Spectroscopy Functional group changes, concentration profiles of reactants and products. youtube.com Real-time kinetic data, identification of transient species. spectroscopyonline.comyoutube.com
Raman Spectroscopy Molecular vibrations, complementary to FTIR, good for aqueous systems. rsc.org Can monitor reactions in aqueous media, provides structural information. rsc.org
NMR Spectroscopy Detailed structural information, quantification of species. Unambiguous identification of isomers and complex structures.

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. oxinst.com | High sensitivity, useful for identifying reaction byproducts. nih.govoxinst.com |

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding

The combination of experimental studies and computational chemistry provides a powerful approach for elucidating complex reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. chemrxiv.org

For reactions involving this compound, computational studies can help to rationalize the observed chemo- and regioselectivity. chemrxiv.org For example, by modeling the electrophilic aromatic substitution, it is possible to predict the most likely sites of attack and understand how the interplay of the bromo, hydroxyl, and trifluoromethoxy groups influences the outcome. rsc.org Such studies have been used to understand the mechanism of bromination of phenols and the reactivity of halogenated aromatic hydrocarbons. rsc.orgcdnsciencepub.com This synergistic approach can guide the design of new experiments and accelerate the development of more efficient and selective synthetic methods. acs.org

Exploration of Novel Catalytic Applications and Material Science Innovations

The unique electronic properties conferred by the bromo and trifluoromethoxy groups suggest that derivatives of this compound could find applications as novel catalysts or in the development of advanced materials. ontosight.aibohrium.com The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates, making this scaffold attractive for medicinal chemistry. beilstein-journals.orgnih.gov

Brominated phenols are known to be precursors for various biologically active compounds and industrial chemicals. nih.govresearchgate.netwikipedia.org Furthermore, the presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, opening up a vast chemical space for derivatization.

In material science, the incorporation of trifluoromethoxy groups can significantly alter the properties of polymers and other materials, potentially leading to innovations in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. ontosight.ai Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization to explore the properties of the resulting materials. The enzymatic polymerization of such phenols could also lead to new functional polymers with unique properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.